
2-Amino-2-(4-chlorophenyl)acetic acid
Overview
Description
2-Amino-2-(4-chlorophenyl)acetic acid (IUPAC name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid) is a chiral α-amino acid derivative featuring a 4-chlorophenyl substituent at the α-carbon of the acetic acid backbone. It exists in enantiomeric forms: the (R)- and (S)-configurations, with the (S)-enantiomer being more commonly studied in pharmacological contexts .
Preparation Methods
Classical Synthetic Routes
Strecker Synthesis Approach
- Methodology : This classical method involves the reaction of 4-chlorobenzaldehyde with ammonium cyanide to form an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield 2-amino-2-(4-chlorophenyl)acetic acid.
- Reaction Conditions : Controlled temperature (~80°C) under reflux, with pH carefully adjusted post-hydrolysis to prevent racemization of the chiral center.
- Catalysis : Phase-transfer catalysts such as tetrabutylammonium bromide can be employed to enhance reaction rates and yields.
- Advantages : Well-established, allows for stereochemical control.
- Limitations : Use of toxic cyanide reagents requires careful handling and disposal.
Ester Hydrolysis Route
- Methodology : Starting from ethyl 2-amino-2-(4-chlorophenyl)acetate or similar esters, hydrolysis is carried out under acidic (HCl) or basic (NaOH) refluxing ethanol conditions to obtain the free acid.
- Reaction Conditions : Reflux in ethanol with acid or base for several hours.
- Advantages : Straightforward and scalable.
- Limitations : Requires prior synthesis or availability of the ester intermediate.
Industrial and Optimized Synthetic Methods
Reaction of 4-Chlorobenzaldehyde with Glycine
- Overview : Industrial synthesis often involves the condensation of 4-chlorobenzaldehyde with glycine under catalytic conditions to form the target amino acid.
- Optimization : Use of continuous flow reactors and advanced purification techniques to increase yield and purity.
- Reaction Control : Temperature, pH, and catalyst choice are optimized for maximum efficiency.
Synthesis via Chloroacetyl Chloride and 4-Chloroaniline
- Methodology : Chloroacetyl chloride reacts with 4-chloroaniline to form an intermediate amide, which is then hydrolyzed to yield this compound.
- Reaction Conditions : Controlled hydrolysis under acidic or basic conditions.
- Industrial Relevance : Allows for large-scale production with good control over impurities.
Comparative Summary of Preparation Methods
Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Strecker Synthesis | 4-chlorobenzaldehyde, ammonium cyanide | Acid/base hydrolysis, phase-transfer catalyst | Reflux ~80°C, pH control | Established, stereocontrol | Toxic cyanide handling |
Ester Hydrolysis | Ethyl 2-amino-2-(4-chlorophenyl)acetate | HCl or NaOH | Reflux in ethanol | Simple, scalable | Requires ester intermediate |
Condensation of 4-chlorobenzaldehyde and glycine | 4-chlorobenzaldehyde, glycine | Catalysts (varied) | Optimized industrial conditions | Scalable, high purity | Requires catalyst optimization |
Chloroacetyl chloride + 4-chloroaniline | Chloroacetyl chloride, 4-chloroaniline | Acid/base hydrolysis | Controlled hydrolysis | Large-scale feasible | Multi-step, intermediate handling |
o-Chloroacetophenone + para-chlorophenol (for related acid) | o-Chloroacetophenone, para-chlorophenol | NaOH, copper powder, sulfur, morpholine quinoline | 125–130°C, nitrogen atmosphere, reflux | Improved yield, mild conditions | Complex purification steps |
Analytical Confirmation of Product
To ensure the identity and purity of this compound, the following analytical techniques are recommended:
- High-Performance Liquid Chromatography (HPLC) : Using C18 columns with UV detection at 254 nm to assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR to confirm aromatic protons (δ 7.2–7.4 ppm) and α-amino acid backbone signals (δ 3.8–4.2 ppm).
- X-ray Crystallography : To verify molecular structure, bond angles, and hydrogen bonding in solid state.
- Mass Spectrometry (MS) : To confirm molecular weight (185.61 g/mol).
Research Findings and Optimization Notes
- Phase-transfer catalysts significantly improve reaction rates in Strecker synthesis.
- Maintaining reflux temperature around 80°C balances reaction efficiency and minimizes side reactions.
- pH adjustment post-hydrolysis is crucial to prevent racemization, preserving the stereochemical integrity of the product.
- Industrial methods favor continuous flow and optimized catalyst systems to enhance yield and reduce impurities.
- The related synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid demonstrates the utility of copper powder catalysis under nitrogen atmosphere, suggesting potential for analogous conditions in this compound synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(4-chlorophenyl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can influence metabolic processes and enzyme activities. The compound may act on neurotransmitter pathways, affecting the synthesis and release of neurotransmitters . Additionally, its structural similarity to glycine allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Synonyms: (S)-4-Chlorophenylglycine, H-Phg(4-Cl)-OH, L-(4-chlorophenyl)glycine .
This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of chiral alcohols (e.g., (R)-2-amino-2-(4-chlorophenyl)ethanol) and protected derivatives (e.g., trityl-amino analogs) . Its structural features, including the electron-withdrawing chlorine atom and chiral center, influence its physicochemical properties and biological interactions, such as collagenase inhibition and anticonvulsant activity .
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Substitution of the 4-chlorophenyl group with other halogens alters electronic properties and bioactivity:
Mechanistic Insight : The electronegativity and size of halogens influence dipole moments and van der Waals interactions. Chlorine’s balance of electronegativity and moderate size often optimizes binding affinity, as seen in collagenase inhibitors where Cl positioning affects Gibbs free energy (ΔG = -6.4 to -6.5 kcal/mol) .
Substituent Position and Ring Modifications
Variations in substituent position or aromatic ring structure impact pharmacological profiles:
Note: Ortho- or meta-substituted chlorophenyl derivatives often exhibit reduced steric accessibility compared to para-substituted analogs, affecting target engagement .
Functional Group Derivatives
Modification of the amino or carboxylic acid groups alters reactivity and application:
Synthetic Utility : Esterification (e.g., methyl ester) facilitates storage and handling, while hydrazide formation enables anticonvulsant screening .
Enantiomeric Comparisons
The (R)- and (S)-enantiomers exhibit distinct pharmacological behaviors:
Chiral Significance : The (S)-enantiomer is frequently associated with higher bioactivity, though the (R)-form is utilized in salt formulations for improved pharmacokinetics .
Biological Activity
2-Amino-2-(4-chlorophenyl)acetic acid, also known as DL-4-chlorophenylglycine, is a derivative of glycine with notable biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmacology and nutrition. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Melting Point : 220-230 °C
- Boiling Point : 328.8 ± 32.0 °C at 760 mmHg
- CAS Number : 6212-33-5
1. Ergogenic Effects
This compound has been reported to influence physical performance. As an amino acid derivative, it plays a role in the secretion of anabolic hormones and may enhance fuel supply during exercise, thereby improving mental performance during stress-related tasks and preventing exercise-induced muscle damage . These properties make it a candidate for use as an ergogenic dietary supplement.
2. Neuropharmacological Potential
Recent studies suggest that compounds similar to this compound may exhibit neuropharmacological effects, particularly as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine . The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly influence the inhibitory potency against AChE and butyrylcholinesterase (BuChE) enzymes .
3. Antimicrobial Properties
In vitro studies have demonstrated that derivatives of this compound possess antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, some synthesized analogs exhibited inhibition zones comparable to standard antibiotics like amoxicillin . The efficacy of these compounds suggests potential applications in developing new antimicrobial agents.
Case Studies and Experimental Data
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-2-(4-chlorophenyl)acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Strecker Synthesis : A classic approach for α-amino acids, involving the reaction of 4-chlorobenzaldehyde with ammonium cyanide and subsequent hydrolysis.
- Ester Hydrolysis : Start with ethyl 2-amino-2-(4-chlorophenyl)acetate (or similar esters) under acidic or basic hydrolysis conditions (e.g., HCl/NaOH in refluxing ethanol).
- Optimization :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature : Maintain reflux conditions (~80°C) to balance reaction speed and side-product formation.
- pH Control : Neutralize reaction mixtures post-hydrolysis to prevent racemization of the chiral center .
Q. How can the purity and structural identity of this compound be confirmed experimentally?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient.
- NMR Spectroscopy : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and the α-amino acid backbone (δ 3.8–4.2 ppm for CH(NH₂)).
- X-ray Crystallography : Resolve crystal structure to verify bond angles (e.g., C-C-Cl angle ≈ 120°) and hydrogen-bonding patterns, as shown in solid-state studies of similar arylacetic acids .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?
- Approaches :
- In Silico Screening : Compare molecular docking results across different protein targets (e.g., enzymes vs. receptors) to identify structure-activity relationships (SAR).
- Purity Assessment : Use LC-MS to detect trace impurities (e.g., unreacted precursors) that may skew bioassay results.
- Comparative Studies : Benchmark against analogs like 2-Amino-2-(4-fluorophenyl)acetic acid () to isolate the electronic effects of the chloro substituent .
Q. How can solid-state NMR and deuterium quadrupole coupling constants elucidate the conformational dynamics of this compound?
- Methodology :
- Deuterium Labeling : Synthesize deuterated analogs (e.g., [2,2-²H₂]acetic acid moiety) to study molecular motion.
- Quadrupole Coupling Analysis : Measure coupling constants (e.g., C₆D₅ group: ~180 kHz) to infer torsional angles and hydrogen-bonding networks.
- Crystal Packing Effects : Correlate asymmetry parameters (η) with intermolecular interactions using data from substituted arylacetic acids (, Table 3.6) .
Q. What computational parameters are critical for modeling the interaction of this compound with biological targets?
- Key Parameters :
- Force Fields : Use CHARMM or AMBER for molecular dynamics simulations, incorporating partial charges derived from quantum mechanical calculations (e.g., DFT/B3LYP).
- Docking Protocols : Include solvation effects (e.g., implicit water models) and flexible side-chain adjustments for target binding pockets.
- Electrostatic Potential Maps : Highlight the electron-withdrawing effect of the 4-chloro group, which enhances hydrogen-bond acceptor capacity at the carboxylate moiety .
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGBYXRJVIYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863712 | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6212-33-5, 43189-37-3 | |
Record name | α-Amino-4-chlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6212-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-amino-4-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amino(4-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-Chlorophenyl)glycine, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM2JW43TGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.